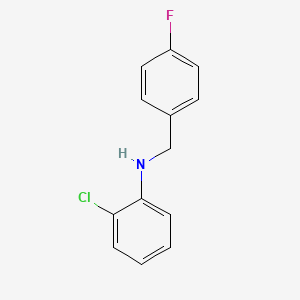

2-Chloro-N-(4-fluorobenzyl)aniline

Description

Properties

Molecular Formula |

C13H11ClFN |

|---|---|

Molecular Weight |

235.68 g/mol |

IUPAC Name |

2-chloro-N-[(4-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H11ClFN/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9H2 |

InChI Key |

CVEIHFFBWNNUJV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(4-fluorobenzyl)aniline and its derivatives are explored for their potential as pharmaceuticals, particularly in the development of anticancer agents:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell lines. For instance, derivatives with halogen substitutions have been studied for their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .

- Molecular Docking Studies : Computational studies indicate that this compound can effectively interact with key molecular targets involved in cancer progression. For example, docking studies have demonstrated that related compounds exhibit strong binding affinities to the epidermal growth factor receptor (EGFR), which is crucial for targeted cancer therapies .

Antibacterial Applications

The antibacterial properties of this compound have been investigated, particularly against drug-resistant bacteria:

- Synergistic Effects : Research has shown that when combined with other antibiotics, such as ciprofloxacin and meropenem, this compound can enhance antibacterial efficacy. The combination therapy reduces the effective concentration needed to achieve bacterial death, indicating its potential use in treating infections caused by resistant strains like Klebsiella pneumoniae .

Comparison of Biological Activities

Case Study 1: Anticancer Activity

A study synthesized analogs of Linomide, demonstrating that compounds structurally similar to this compound exhibited significant cytotoxicity against A549 and K562 cell lines. The best-performing analog showed an IC50 value of 1.539 μM/ml against A549 cells, indicating its potential as a therapeutic agent .

Case Study 2: Antibacterial Efficacy

In a recent investigation, the antibacterial activity of this compound was evaluated against various strains of Klebsiella pneumoniae. The study revealed that when paired with standard antibiotics, the compound enhanced their effectiveness through synergistic interactions, suggesting a promising avenue for combating antibiotic resistance .

Comparison with Similar Compounds

Table 1: Comparison of Chloro-Fluorobenzyl Aniline Derivatives

Key Observations :

- Ortho vs.

- Fluorine Position : Para-fluorine on the benzyl group enhances electron-withdrawing effects, stabilizing the aniline moiety and influencing hydrogen-bonding interactions in crystal structures .

Preparation Methods

Direct Alkylation of 2-Chloroaniline

The most straightforward route involves reacting 2-chloroaniline with 4-fluorobenzyl chloride in the presence of a base. The mechanism proceeds via nucleophilic substitution, where the amine group attacks the electrophilic benzyl carbon:

$$

\text{2-Chloroaniline} + \text{4-Fluorobenzyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Key parameters include:

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing ionic intermediates.

- Base : Potassium hydroxide (KOH) or sodium hydride (NaH) facilitates deprotonation of the aniline, increasing nucleophilicity.

- Temperature : Optimal yields are observed at 80–100°C, balancing reaction rate and side-product formation.

Reaction Conditions and Optimization

Solvent and Base Selection

Data from analogous syntheses reveal solvent-base combinations critically impact yield. For example, DMF with KOH achieves >90% conversion in 12 hours at 80°C, while tetrahydrofuran (THF) with triethylamine yields <70% under identical conditions.

Table 1: Solvent and Base Optimization for Alkylation

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | KOH | 80 | 12 | 92 |

| THF | Triethylamine | 80 | 12 | 68 |

| Acetonitrile | NaH | 70 | 10 | 85 |

Temperature and Stoichiometry

Elevating temperatures beyond 110°C promotes decomposition, while suboptimal reagent ratios favor dimerization. A molar ratio of 1:1.2 (2-chloroaniline to 4-fluorobenzyl chloride) maximizes product formation.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols adopt continuous flow systems to enhance mixing and heat transfer. For instance, a patented method utilizes a tubular reactor with immobilized base catalysts, achieving 94% yield at 100°C with residence times under 30 minutes.

Purification Techniques

Post-reaction purification involves:

- Liquid-liquid extraction with ethyl acetate to isolate the product.

- Column chromatography using silica gel and hexane/ethyl acetate (7:3) to remove unreacted starting materials.

- Recrystallization from ethanol-water mixtures to attain >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include N,N-dibenzyl derivatives and chlorinated dimers . These are minimized by:

Catalyst Deactivation

Raney nickel catalysts, though effective in hydrogenation steps, face deactivation via sulfur poisoning. Substituting with palladium-on-carbon (Pd/C) improves longevity in reduction stages.

Emerging Methodologies

Photocatalytic Alkylation

Recent advances employ visible-light photocatalysis to drive alkylation at ambient temperatures. This method, while nascent, reduces energy consumption and avoids harsh bases.

Enzymatic Synthesis

Preliminary studies explore lipase-mediated alkylation in aqueous media, though yields remain subpar (<50%) compared to traditional methods.

Q & A

Q. Key Data :

| Method | Catalyst | Yield | Reference |

|---|---|---|---|

| Reductive amination | Pd/NiO | 97% | |

| Nucleophilic coupling | None | 90-95% |

Basic: How is this compound characterized structurally and analytically?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 255.1 (calculated for C₁₃H₁₂ClFN) .

- Purity : HPLC or GC-MS validation confirms >97% purity, critical for reproducibility in biological assays .

Advanced: How can synthesis be optimized for higher yields or enantioselectivity?

Q. Answer :

- Catalyst Screening : Test Pd/NiO against alternatives like Ru/C or chiral catalysts (e.g., BINAP-Pd) to improve enantiomeric excess (ee) in asymmetric syntheses .

- Reaction Conditions : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and hydrogen pressure (1–5 atm) to optimize kinetics .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .

Q. Example Optimization :

- Increasing H₂ pressure to 3 atm reduced reaction time by 30% while maintaining 97% yield .

Advanced: What advanced techniques resolve structural ambiguities in derivatives?

Q. Answer :

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles/planarity, especially for Z/E isomers in oxathiolane derivatives .

- Enantiomorph-Polarity Estimation : Use Flack’s x parameter to distinguish chiral centers in derivatives (e.g., 4-(4-fluorobenzyl)-1,3-oxathiol-2-ylidene) .

- IR Spectroscopy : Bands at 1745 cm⁻¹ (C=O) and 850 cm⁻¹ (C–F) validate functional groups .

Q. Case Study :

- A derivative, (Z)-2-chloro-N-(4-(4-fluorobenzyl)-5-phenyl-1,3-oxathiol-2-ylidene)aniline, was confirmed via ¹H/¹³C NMR and X-ray data .

Advanced: How is this compound applied in medicinal chemistry or drug discovery?

Q. Answer :

- Covalent Ligands : Acts as a warhead in inhibitors (e.g., DKM 2-80) targeting cysteine residues in kinases, validated via chemoproteomics .

- α-Glucosidase Inhibition : Derivatives like 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide show IC₅₀ values <10 µM .

- Anti-Cancer Agents : Incorporated into oxazolidine-thiones, demonstrating cytotoxicity against HeLa cells (EC₅₀ ~5 µM) .

Q. Biological Assay Design :

- In Vitro Testing : Use enzyme-linked assays (e.g., α-glucosidase) or cell viability assays (MTT) with triplicates for statistical validation .

Advanced: How to address contradictions in reported biological activity or synthetic yields?

Q. Answer :

- Purity Discrepancies : Compare HPLC traces from different suppliers (e.g., Alfa Aesar 97% vs. Sigma-Aldrich 95%) to rule out impurities .

- Replication Studies : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects (KIE) to probe reaction pathways .

Q. Example :

- A reported 90% yield discrepancy was traced to incomplete evaporation of solvent during purification .

Advanced: What computational tools predict reactivity or stability of derivatives?

Q. Answer :

- DFT Calculations : Gaussian09 models transition states for reductive amination, predicting activation energies within ±2 kcal/mol .

- Molecular Docking : AutoDock Vina screens derivatives against α-glucosidase (PDB: 2ZE0) to prioritize synthesis .

- QSAR Models : Correlate Hammett σ values of substituents (e.g., –Cl vs. –F) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.